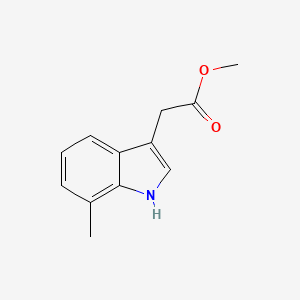
Methyl 7-Methylindole-3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'Acétate de méthyle et de 7-méthylindole est un composé chimique appartenant à la famille de l'indole, qui est une classe importante de composés hétérocycliques. Les indoles sont répandus dans les produits naturels et les produits pharmaceutiques en raison de leurs diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'Acétate de méthyle et de 7-méthylindole implique généralement la synthèse de l'indole de Fischer, qui est une méthode classique pour construire des cycles indoles. Cette méthode implique la réaction de la phénylhydrazine avec des cétones ou des aldéhydes en milieu acide. Pour l'Acétate de méthyle et de 7-méthylindole, les matières premières et les conditions spécifiques peuvent varier, mais l'approche générale reste cohérente .
Méthodes de production industrielle : La production industrielle de l'Acétate de méthyle et de 7-méthylindole peut impliquer une synthèse d'indole de Fischer à grande échelle ou d'autres méthodes catalytiques qui garantissent un rendement et une pureté élevés. L'utilisation de solvants et de catalyseurs écologiques est également une considération dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions : L'Acétate de méthyle et de 7-méthylindole subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou réduire des doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les alcools).
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes .
4. Applications de la recherche scientifique
L'Acétate de méthyle et de 7-méthylindole a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour synthétiser des molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de colorants, de parfums et d'autres produits chimiques industriels
5. Mécanisme d'action
Le mécanisme d'action de l'Acétate de méthyle et de 7-méthylindole implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, ce qui conduit à divers effets physiologiques. Le mécanisme exact peut varier en fonction de l'application et du contexte spécifiques .
Composés similaires :
Acide indole-3-acétique : Une hormone végétale impliquée dans la croissance et le développement.
Acétate de méthyle et d'indole-3 : Un composé apparenté présentant des caractéristiques structurelles similaires.
Indole-3-carbinol : Un composé ayant des propriétés anticancéreuses potentielles.
Unicité : L'Acétate de méthyle et de 7-méthylindole est unique en raison de son motif de substitution spécifique sur le cycle indole, qui peut influencer sa réactivité chimique et son activité biologique. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Applications De Recherche Scientifique
Methyl 7-Methylindole-3-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 7-Methylindole-3-acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth and development.
Methyl indole-3-acetate: A related compound with similar structural features.
Indole-3-carbinol: A compound with potential anticancer properties.
Uniqueness: Methyl 7-Methylindole-3-acetate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
methyl 2-(7-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13NO2/c1-8-4-3-5-10-9(6-11(14)15-2)7-13-12(8)10/h3-5,7,13H,6H2,1-2H3 |
Clé InChI |
RFPRDMVIHONZHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CN2)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


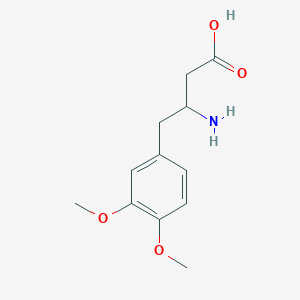
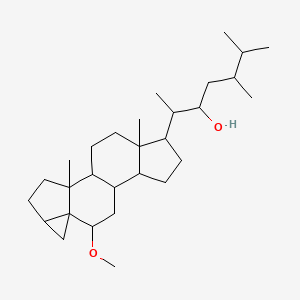
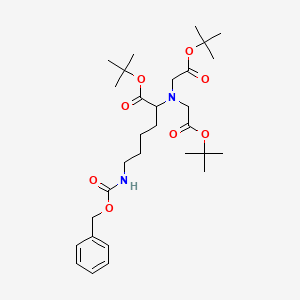
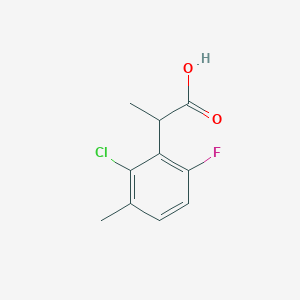
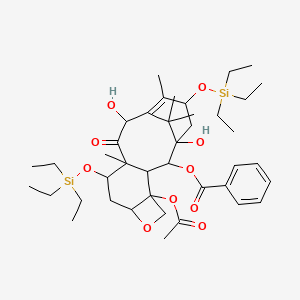
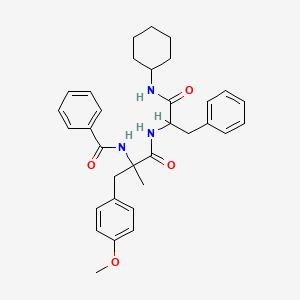


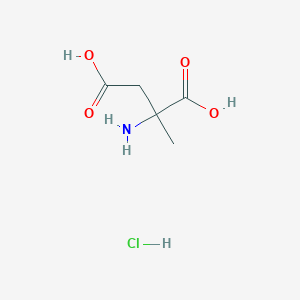
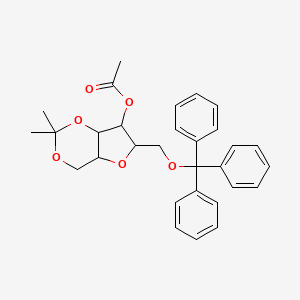
![N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12287956.png)
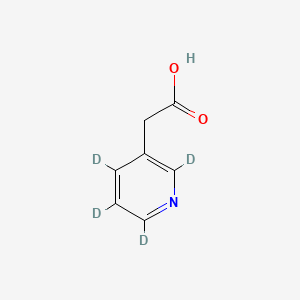
![3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12287967.png)

